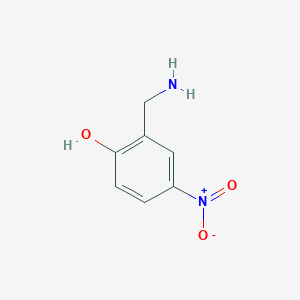

2-(Aminomethyl)-4-nitrophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(aminomethyl)-4-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4,8H2 |

InChI Key |

DAJRJDKWBYJJTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Aminomethyl 4 Nitrophenol

Established Synthetic Pathways for the Core Structure

The synthesis of 2-(Aminomethyl)-4-nitrophenol is primarily achieved through multi-step conversions involving key precursors. While direct partial reduction is a common strategy for related compounds, its application to form the aminomethyl group is less direct and typically embedded within a broader synthetic sequence.

Partial Reduction Approaches

Partial reduction is a cornerstone technique in the synthesis of aminophenols, most notably in the industrial production of the related compound, 2-amino-4-nitrophenol (B125904). In this well-documented process, 2,4-dinitrophenol (B41442) undergoes selective reduction of the nitro group at the 2-position. orgsyn.orggoogle.com This is typically achieved using reagents like sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous alkaline medium. orgsyn.orggoogle.com The reaction conditions, such as temperature and pH, are carefully controlled to prevent the reduction of the second nitro group at the 4-position. google.com

While not a direct route to the aminomethyl moiety, this chemistry is fundamental to the synthesis of precursors. For the target molecule, a hypothetical partial reduction pathway could involve the reduction of a precursor such as 2-(azidomethyl)-4-nitrophenol or the hydrogenation of 2-cyano-4-nitrophenol. However, the most established routes rely on building the aminomethyl group from a different functional group, as detailed below.

Multi-Step Conversions and Precursor Chemistry

The most prevalent and well-documented syntheses of this compound proceed through multi-step pathways starting from readily available precursors. A key intermediate in this process is 2-hydroxy-5-nitrobenzaldehyde (B32719).

Synthesis via Reductive Amination of 2-Hydroxy-5-nitrobenzaldehyde:

A primary strategy involves the reductive amination of 2-hydroxy-5-nitrobenzaldehyde. This process consists of two main stages:

Synthesis of the Aldehyde Precursor: The precursor, 2-hydroxy-5-nitrobenzaldehyde, is synthesized by the nitration of salicylaldehyde (B1680747). This reaction typically uses a mixture of nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and prevent over-nitration or oxidation of the aldehyde group.

Table 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde via Nitration of Salicylaldehyde

| Starting Material | Reagents | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 0–5°C | 65–75% | |

| Salicylaldehyde | Nitric Acid (HNO₃) / Acetic Acid (AcOH) | 5–10°C | 70–80% |

Conversion to the Aminomethyl Group: The resulting aldehyde is then converted to the target aminomethyl compound. This is achieved through reductive amination, where the aldehyde reacts with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the amine. vulcanchem.comchemrxiv.org Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). chemrxiv.org The choice of reducing agent and reaction conditions is critical to optimize yield and minimize side reactions, such as the formation of secondary amines. chemrxiv.org

Other Precursor Chemistry:

The synthesis of related compounds highlights the versatility of precursor chemistry in this class of molecules. For example, 2-amino-4-nitrophenol can be prepared not only from 2,4-dinitrophenol but also via the hydrolysis of 2,4-dinitrochlorobenzene followed by partial reduction. google.compatsnap.com Furthermore, multi-step sequences starting from different materials, such as the nitration of 3-aminophenol (B1664112) derivatives, are used to produce isomers like 2-amino-4-nitrophenol-6-sulfonic acid. chemicalbook.com These established multi-step strategies underscore the modular nature of synthesizing substituted nitrophenols. libretexts.org

Advanced Synthetic Techniques and Green Chemistry Initiatives

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of nitrophenol derivatives, including the precursors for this compound.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification procedures. Research has shown that the reduction of aromatic nitro compounds can be effectively carried out under solvent-free conditions. One such method involves using hydrazine (B178648) hydrate (B1144303) supported on alumina, which can be enhanced by microwave irradiation. This approach offers high yields and cleaner reaction profiles for the conversion of nitro groups to amines, a key step in the synthesis of many aminophenol precursors.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes. researchgate.net This technique has been successfully applied to the nitration of phenol (B47542) using less corrosive reagents like calcium nitrate (B79036) in acetic acid, achieving high yields in a very short time. researchgate.net Similarly, microwave irradiation has been used to synthesize catalysts, such as Pt/SnO₂ composites, which are active in the reduction of nitrophenols. rasayanjournal.co.in The application of microwave energy to the reductive amination step or the synthesis of precursors for this compound holds significant potential for process intensification and improved efficiency.

Catalytic Synthesis Routes

Catalysis is central to the efficient and selective synthesis of complex organic molecules. In the context of this compound, catalytic methods are particularly relevant for the reduction of the nitro group present in its precursors.

A wide array of heterogeneous catalysts has been developed for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a model reaction that demonstrates catalyst efficacy. researchgate.net These catalysts often consist of noble metal nanoparticles (e.g., gold, palladium, platinum, silver) supported on materials like graphene oxide or magnetite. researchgate.net The high surface area and unique electronic properties of these nanomaterials facilitate the efficient conversion of the nitro group to an amino group in the presence of a reducing agent like NaBH₄. researchgate.net

Table 2: Examples of Catalysts for Nitrophenol Reduction

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Palladium Nanoparticles on Graphene Oxide (PdNPs/GO) | 4-Nitrophenol | Heterogeneous catalyst enabling transformation in the presence of NaBH₄. | |

| Nickel on Kaolin (Ni-K) | p-Nitrophenol | Uses hydrazine hydrate as a reducing agent; catalyst is bifunctional, decomposing hydrazine and catalyzing hydrogenation. | |

| Platinum on Tin Oxide (Pt/SnO₂) | 4-Nitrophenol | Synthesized using microwave radiation; shows excellent reusability. | rasayanjournal.co.in |

| Gold/Silver/Copper Nanoparticles on Polydopamine-Magnetite | 2-Nitrophenol (B165410), 3-Nitrophenol, 4-Nitrophenol | Recyclable magnetic catalysts with activity depending on the metal (Au > Ag > Cu). |

These catalytic principles are directly applicable to the synthesis of this compound, particularly in the catalytic reductive amination of 2-hydroxy-5-nitrobenzaldehyde or the potential catalytic hydrogenation of a 2-cyano-4-nitrophenol intermediate. The development of chiral catalysts could also enable enantioselective syntheses for specific applications.

Functionalization and Derivatization Strategies

The strategic modification of this compound hinges on the selective reaction of its three primary functional groups. Researchers have developed methodologies to target each site, enabling the synthesis of complex molecules with tailored properties. These strategies include the modification of the aminomethyl side chain, the phenolic hydroxyl, and the nitro group, as well as the use of the entire molecule as a building block for larger polymeric structures.

N-Alkylation and Acylation of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions. These modifications are fundamental in synthetic organic chemistry for introducing a wide range of substituents.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various methods. One common approach is reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another method is the direct reaction with alkyl halides, although this can sometimes lead to overalkylation. nih.gov More modern, greener approaches utilize alcohols or dimethyl carbonate (DMC) as alkylating agents in the presence of a catalyst. nih.govorganic-chemistry.org For instance, catalytic systems using Ru(II) complexes have been shown to effectively N-alkylate amines with alcohols. organic-chemistry.org The synthesis of aminobenzylated 4-nitrophenols has been accomplished via the Petasis borono-Mannich reaction, a three-component reaction involving an amine, a boronic acid, and a salicylaldehyde derivative, which results in N-substituted products. acs.org

N-Acylation: Acylation of the aminomethyl group to form amides is a straightforward and widely used transformation. derpharmachemica.com This is typically accomplished by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. derpharmachemica.comgoogle.com This reaction is often performed in the presence of a base to neutralize the acidic byproduct. derpharmachemica.com For example, studies on the fungicidal properties of 2-amino-4-nitrophenol derivatives involved the replacement of a hydrogen atom in the amino group with formyl and acetyl groups to yield N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide, respectively. nih.gov These acylation reactions can significantly alter the biological activity of the parent molecule. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | Secondary/Tertiary amines | nih.gov |

| N-Alkylation (Catalytic) | Alcohols, Ru(II) catalyst, heat | N-alkylated amines | organic-chemistry.org |

| N-Acylation | Acyl chlorides or acid anhydrides, base | Amides | derpharmachemica.comnih.gov |

| N-Acylation (Peptide Coupling) | Carboxylic acid, coupling agent (e.g., HOBt), base | Amides | researchgate.net |

| Petasis Borono-Mannich Reaction | Boronic acid, 5-nitrosalicylaldehyde, DCE, heat | N-Arylmethyl derivatives | acs.org |

Phenolic Hydroxyl Modifications

The phenolic hydroxyl group is another key site for derivatization, primarily through etherification or esterification reactions. These modifications can protect the hydroxyl group during subsequent synthetic steps or be used to introduce new functionalities.

Selective O-alkylation of aminophenols can be challenging due to the competing nucleophilicity of the amino group. However, strategies have been developed to achieve high selectivity. One such method involves the temporary protection of the amino group, for instance, by forming a benzaldehyde-protected imine. researchgate.net Following protection, the phenolic hydroxyl can be alkylated using an alkyl halide in the presence of a base. Subsequent hydrolysis of the imine regenerates the free amino group, yielding the O-alkylated aminophenol derivative. researchgate.net For example, the methyl ether derivative of an aminobenzylated 4-nitrophenol was synthesized to investigate the role of the phenolic hydroxyl in its antibacterial activity. acs.org Silylation is another common modification, where reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can react with the hydroxyl group to form a silyl (B83357) ether, which can also protect the amine. nist.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| O-Alkylation (via protection) | 1. Benzaldehyde (protection) 2. Alkyl halide, base 3. Hydrolysis | O-Alkyl ether | Selective alkylation of the hydroxyl group | researchgate.net |

| O-Methylation | Methylating agent (e.g., dimethyl sulfate), base | Methyl ether | Investigates the role of the phenolic proton | acs.org |

| O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), base | Silyl ether | Protection of the hydroxyl group | nist.gov |

Nitro Group Transformations

The nitro group on the aromatic ring is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic center.

The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂ over Pd/C) to chemical reductants like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or sodium sulfide (Na₂S). orgsyn.orggoogle.com The choice of reagent can be critical to avoid affecting other functional groups in the molecule. For instance, the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol is a well-established industrial process that uses sodium hydrosulfide in a controlled pH environment to selectively reduce one of the two nitro groups. google.comgoogle.com This same principle can be applied to reduce the single nitro group in this compound to yield 2-(aminomethyl)-1,4-diaminobenzene, a tri-functional building block for further synthesis.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Aqueous alkaline solution, pH 7-9.5, 20-100°C | Aromatic Amine | google.comgoogle.com |

| Sodium Sulfide (Na₂S) / Ammonium (B1175870) Chloride | Aqueous ammonia, heat (85°C) | Aromatic Amine | orgsyn.org |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) or other metal catalysts | Aromatic Amine | researchgate.net |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Aromatic Amine | libretexts.org |

Synthesis of Polymeric and Oligomeric Derivatives

The trifunctional nature of this compound makes it an attractive monomer or functionalizing agent for the synthesis of polymers and oligomers. Both the aminomethyl and phenolic hydroxyl groups can participate in polymerization reactions.

Oligomers and polymers can be synthesized via oxidative polycondensation of aminophenol derivatives. bohrium.com For instance, oligomers of 2-amino-4-chloro-5-nitrophenol (B145731) have been synthesized using oxidants like hydrogen peroxide (H₂O₂) or ammonium persulfate (APS). bohrium.com While this specific example has additional substituents, the underlying principle of oxidative polymerization of aminophenols is applicable. Furthermore, the aminomethyl group can be used to functionalize existing polymer backbones. For example, aminomethylated polystyrene can be derivatized for various applications, including solid-phase synthesis. researchgate.net Molecularly imprinted polymers (MIPs) have been created using functionalized poly(2-oxazoline)s, where aminomethyl groups play a role in the polymer network, demonstrating the utility of this functional group in creating advanced materials. researchgate.net The phenolic hydroxyl can also be a site for polymerization, as seen in the synthesis of poly[cyclotriphosphazene-co-(4,4′-sulfonyl diphenol)], where diphenol units are incorporated into a polymer chain. acs.org This suggests that this compound could be incorporated into polyester (B1180765) or polyether backbones.

| Polymer/Oligomer Type | Synthetic Method | Role of this compound | Reference |

|---|---|---|---|

| Oligo(aminophenol)s | Oxidative Oligomerization (e.g., with H₂O₂ or APS) | Monomer | bohrium.com |

| Functionalized Polystyrene | Derivatization of aminomethylated polystyrene | Functionalizing Agent | researchgate.net |

| Molecularly Imprinted Polymers (MIPs) | Cross-linking of functionalized polymers | Functional Monomer/Cross-linker | researchgate.net |

| Polyphosphazenes | Nucleophilic substitution with diols | Potential Co-monomer | acs.org |

Chemical Reactivity and Transformation Mechanisms of 2 Aminomethyl 4 Nitrophenol

Electrophilic and Nucleophilic Reaction Pathways

The phenol (B47542) ring in 2-(aminomethyl)-4-nitrophenol is activated towards electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and, along with the aminomethyl group, directs incoming electrophiles to the ortho and para positions relative to themselves. byjus.com Given the existing substitution pattern, the primary site for further electrophilic attack would be the carbon atom ortho to the hydroxyl group (C6) and meta to the nitro group. The strong deactivating nature of the nitro group, which directs meta, further reinforces substitution away from its own position. Reactions like halogenation can occur even without a Lewis acid catalyst due to the highly activated nature of the ring. byjus.com For instance, bromination of 2-amino-4-nitrophenol (B125904) is a known pathway to synthesize derivatives. evitachem.com

The compound also exhibits nucleophilic characteristics. The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a nucleophile. It can participate in reactions such as acylation, alkylation, and condensation. nih.gov For example, N-acyl derivatives can be formed by reacting the aminomethyl group with acyl chlorides or anhydrides. nih.gov The phenolic hydroxyl group can also act as a nucleophile, particularly in its deprotonated phenoxide form, enabling reactions like etherification.

Redox Chemistry and Catalytic Transformations

Redox reactions are central to the chemistry of this compound, primarily involving the reduction of the nitro group and the oxidation of the aminomethyl and phenolic moieties. libretexts.org

The reduction of the nitro group to a primary amine is one of the most significant transformations for this class of compounds. This reaction converts this compound into 2-(aminomethyl)-4-aminophenol, a diamine derivative. This transformation is crucial as aminophenols are valuable intermediates in the synthesis of pharmaceuticals and dyes. nih.govresearchgate.net

The reduction is typically achieved through catalytic hydrogenation or with chemical reducing agents. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a common and efficient method. The reaction is carried out using hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) in the presence of a metal catalyst. wikipedia.orgacs.org A variety of heterogeneous catalysts are effective, with nanoparticles often showing high activity due to their large surface-area-to-volume ratio. nih.gov The reaction proceeds by the adsorption of the nitrophenol onto the catalyst surface, followed by the stepwise reduction of the nitro group. researchgate.net

Chemical Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are widely used for nitro group reduction. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is also a common reducing agent, though its use often requires a catalyst to be effective for reducing nitrophenols. nih.govresearchgate.net The reduction of the related 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol can be selectively achieved using sodium sulfide (B99878) (Na₂S), illustrating that specific reagents can target one nitro group over another. orgsyn.orggoogle.com

The catalytic reduction of nitrophenols on the surface of metal nanoparticles is often described by the Langmuir-Hinshelwood model . nih.govresearchgate.net In this mechanism, both reactants (the nitrophenolate ion and the reducing agent, e.g., borohydride ions) adsorb onto the catalyst surface. The reaction then occurs between the adsorbed species, followed by the desorption of the product (aminophenol). researchgate.net The reduction is believed to proceed through intermediate species like nitroso and hydroxylamino derivatives before the final amino product is formed. researchgate.net

Table 1: Common Catalysts for Nitro Group Reduction This table is generated based on data for nitrophenol reduction in general, as these catalysts are broadly applicable.

| Catalyst System | Description | Reference(s) |

|---|---|---|

| Palladium-on-carbon (Pd/C) | A versatile and widely used catalyst for hydrogenation. | masterorganicchemistry.com, wikipedia.org |

| Platinum(IV) oxide (PtO₂) | Known as Adams' catalyst, effective for hydrogenating various functional groups. | wikipedia.org |

| Raney Nickel (Raney Ni) | A finely divided nickel catalyst, used in numerous hydrogenation processes. | masterorganicchemistry.com, wikipedia.org |

| Gold Nanoparticles (AuNPs) | Exhibit high catalytic activity for nitrophenol reduction, often stabilized on supports. | nih.gov, researchgate.net |

| Iron (Fe) / HCl | A classic and cost-effective method for reducing aromatic nitro compounds. | masterorganicchemistry.com |

| Copper-based catalysts | Investigated as efficient and reusable catalysts for 4-nitrophenol (B140041) reduction. | mdpi.com, mdpi.com |

The this compound molecule contains groups susceptible to oxidation. The aminomethyl group and the phenolic ring can be oxidized by strong oxidizing agents. chemicalbook.comnoaa.gov Oxidation of the amino group could potentially lead to the formation of nitroso or even nitro compounds under harsh conditions. The phenolic ring is also prone to oxidation, which can lead to the formation of quinone-type structures or ring-opening products, especially in the presence of strong oxidants or under electrochemical conditions. cdc.gov The use of related aminophenols in oxidative hair dyes, where they react with an oxidizing agent like hydrogen peroxide, highlights the susceptibility of these compounds to oxidation to form colored polymeric products. google.com

The catalytic reduction of nitrophenols, particularly 4-nitrophenol, is a widely used model reaction for evaluating the efficiency of nanocatalysts. nih.govresearchgate.net These studies are relevant for understanding the kinetics of this compound reduction. The reaction is typically monitored using UV-Vis spectroscopy by observing the disappearance of the yellow-colored nitrophenolate ion peak (around 400-440 nm) and the appearance of the aminophenol peak (around 300-325 nm). nih.govresearchgate.net

The reaction generally follows pseudo-first-order kinetics with respect to the nitrophenol concentration, assuming the concentration of the reducing agent (like NaBH₄) is in large excess. mdpi.com The apparent rate constant (kapp) is determined from the slope of the linear plot of ln(Ct/C₀) versus time, where Ct and C₀ are the concentrations of the nitrophenol at time t and time zero, respectively. mdpi.com

The rate of the catalytic reaction is influenced by several factors:

Catalyst Loading: Increasing the amount of catalyst generally increases the reaction rate due to the greater number of available active sites. mdpi.com

Temperature: The reaction rate typically increases with temperature, following the Arrhenius equation.

Concentration of Reactants: The concentration of both the nitrophenol and the reducing agent can affect the reaction kinetics. mdpi.com

Table 2: Example Kinetic Parameters for Catalytic Reduction of Nitrophenols This table presents representative data from studies on nitrophenol reduction to illustrate typical kinetic values.

| Catalyst | Substrate | Rate Constant (kapp) | Reaction Time | Reference(s) |

|---|---|---|---|---|

| CuFe₅O₈ | 4-Nitrophenol | 0.25 min⁻¹ | < 9 min | mdpi.com |

| ZnO@Cu nano-array | 4-Nitrophenol | 0.043 s⁻¹ | 90 s | sciopen.com |

| Cu Nanowires | 4-Nitrophenol | 0.076 s⁻¹ | 60 s | mdpi.com |

| Au@h-Carbon | 2-Amino-4-nitrophenol | Not explicitly calculated, but complete reduction observed in ~60 min | ~60 min | researchgate.net |

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is intrinsically linked to the presence of the energetic nitro group. Nitroaromatic compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures. uri.edu

Studies on related compounds like 2-amino-4-nitrophenol indicate that it can decompose violently if heated to dryness at high temperatures. chemicalbook.comnoaa.gov It is reported to be stable for extended periods at room temperature (77°F) and for shorter periods at temperatures up to 140°F (60°C) when protected from light. chemicalbook.comnoaa.gov The melting point of 2-amino-4-nitrophenol is around 140-143°C. chemicalbook.com

The decomposition of nitroarenes is influenced by other substituents on the ring. uri.edu Electron-donating groups like -OH and -NH₂ can accelerate decomposition. This is sometimes attributed to the potential for an intramolecular proton transfer from the hydroxyl or amino group to an ortho nitro group, which weakens the C-NO₂ bond and facilitates its cleavage. uri.edu Upon heating to decomposition, nitroaromatics typically emit toxic fumes, including oxides of nitrogen (NOx), carbon monoxide, and carbon dioxide. noaa.gov Therefore, the thermal decomposition pathway for this compound likely involves the initial cleavage of the C-NO₂ bond, followed by the breakdown of the aromatic structure.

Coordination Chemistry and Metal Complex Formation with 2 Aminomethyl 4 Nitrophenol

Ligand Properties and Chelating Abilities

The ability of 2-(Aminomethyl)-4-nitrophenol to form stable complexes with metal ions is dictated by its inherent structural and electronic properties. These include the nature and location of its donor atoms, its capacity to form chelate rings, and the influence of solution pH on its coordination mode.

This compound possesses three potential coordination sites: the oxygen atom of the phenolic hydroxyl group, the nitrogen atom of the aminomethyl group, and the oxygen atoms of the nitro group. However, in practice, it typically functions as a bidentate ligand. Coordination primarily occurs through the deprotonated phenolic oxygen and the nitrogen of the aminomethyl group. This chelation results in the formation of a stable six-membered ring with the central metal ion, a favored configuration in coordination chemistry.

The nitro group generally does not participate directly in coordination to the primary metal center, as its oxygen atoms are poor Lewis bases. Its strong electron-withdrawing nature, however, influences the electronic properties of the aromatic ring and the acidity of the phenolic proton, which in turn affects the ligand's coordination strength.

Table 1: Potential Donor Atoms and Denticity of this compound

| Donor Atom/Group | Type | Participation in Chelation | Resulting Denticity |

|---|---|---|---|

| Phenolic Oxygen | Hard | Yes (as phenolate) | Bidentate (with Amino Nitrogen) |

| Amino Nitrogen | Borderline | Yes | Bidentate (with Phenolic Oxygen) |

The complexation behavior of this compound is highly dependent on the pH of the solution. The ligand possesses two ionizable protons: one from the phenolic hydroxyl group and one from the ammonium (B1175870) group formed by the protonation of the amino moiety in acidic conditions.

At low pH, the amino group is protonated (-NH3+), which prevents it from coordinating to a metal ion. The phenolic hydroxyl group remains protonated and is a weak donor. As the pH increases, the phenolic proton is the first to be removed (pKa ~ 7-8), forming a phenolate (B1203915) anion. This significantly enhances the donor capacity of the oxygen atom. With a further increase in pH, the aminomethyl group is deprotonated (pKa ~ 9-10), making the nitrogen atom available for coordination.

Therefore, stable chelate complexes with metal ions are typically formed in neutral to alkaline conditions, where the ligand exists in its deprotonated or partially deprotonated form, allowing for the formation of the stable six-membered chelate ring. The intense yellow color of the 4-nitrophenolate (B89219) ion in basic solutions can also serve as a spectroscopic indicator of the pH range suitable for complexation. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their structure and coordination environment.

Complexes of this compound with a range of transition metals have been explored. A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the corresponding metal salt (e.g., chloride, nitrate (B79036), or acetate). The reaction mixture is often stirred and may require heating to facilitate complex formation. The resulting solid complexes can then be isolated by filtration, washed, and dried. The stoichiometry of the complexes, typically in a 1:2 metal-to-ligand ratio, is common, leading to the formation of neutral complexes if the metal is in a +2 oxidation state. researchgate.net

Table 2: Representative Transition Metal Complexes and Their Expected Geometries

| Metal Ion | Typical Oxidation State | Expected Complex Stoichiometry (M:L) | Common Coordination Geometry |

|---|---|---|---|

| Copper(II) | +2 | 1:2 | Square Planar or Distorted Octahedral |

| Iron(III) | +3 | 1:2 or 1:3 | Octahedral |

| Manganese(II) | +2 | 1:2 | Octahedral |

| Cobalt(II) | +2 | 1:2 | Tetrahedral or Octahedral |

| Nickel(II) | +2 | 1:2 | Square Planar or Octahedral |

| Zinc(II) | +2 | 1:2 | Tetrahedral |

| Cadmium(II) | +2 | 1:2 | Tetrahedral or Octahedral |

Spectroscopic techniques are invaluable for elucidating the coordination environment of the metal ions in these complexes.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex provides direct evidence of coordination. The disappearance of the broad O-H stretching band of the phenol (B47542) and a shift in the C-O stretching frequency indicate the deprotonation and coordination of the phenolic oxygen. researchgate.net Shifts in the N-H stretching and bending vibrations of the amino group are indicative of its coordination to the metal center. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The position and intensity of the d-d transition bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands, often from the ligand to the metal (LMCT), are also observed and can be intense.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)), 1H and 13C NMR spectroscopy can confirm the coordination of the ligand. Changes in the chemical shifts of the protons and carbons near the binding sites upon complexation provide insight into the structure of the complex in solution.

The structure of this compound, with its multiple functional groups capable of forming hydrogen bonds (amino, hydroxyl, and nitro groups), makes it a promising candidate for the construction of metal-ligand frameworks, also known as coordination polymers. In the solid state, in addition to the primary coordination bonds between the metal and the ligand, intermolecular interactions such as hydrogen bonding and π-π stacking can lead to the formation of extended one-, two-, or three-dimensional networks.

The nitro group, while not typically involved in direct coordination, can play a crucial role in directing the supramolecular assembly through hydrogen bonding with the amino groups of adjacent complex units or with solvent molecules. The choice of metal ion and counter-ion can also influence the final crystal packing and the dimensionality of the resulting framework. The design and synthesis of such frameworks are of interest for applications in areas like catalysis, gas storage, and nonlinear optics.

Catalytic and Supramolecular Applications of Metal Complexes

Homogeneous and Heterogeneous Catalysis

The application of transition metal complexes with aminophenol-based ligands is a continually growing area of catalysis research. derpharmachemica.comresearchgate.net These complexes are versatile and have been explored in both homogeneous and heterogeneous catalytic systems for various chemical transformations.

Homogeneous Catalysis

In a homogeneous system, the catalyst and reactants exist in the same phase, typically a liquid solution. staempflirecht.ch Metal complexes of this compound can function as homogeneous catalysts, where the electronic properties of the ligand play a crucial role. The electron-withdrawing nature of the nitro group on the phenolate ring can significantly influence the redox potential of the metal center, thereby tuning its catalytic activity. derpharmachemica.com

Research into a series of iron(II) complexes with substituted 2-aminophenolate ligands, including 2-amino-4-nitrophenolate, provides critical insight into these electronic effects. In a study investigating the biomimetic oxidation of aminophenols, the complex [(6-Me₃-TPA)FeII(4-NO₂-HAP)]⁺ (where 4-NO₂-HAP is 2-amino-4-nitrophenolate) was synthesized and studied. Unlike other complexes in the series with electron-donating or less electron-withdrawing substituents, this particular complex was found to be unreactive toward dioxygen. acs.org This demonstrates how the strong electron-withdrawing nitro group can modulate the electronic structure of the iron center, inhibiting its ability to activate oxygen for substrate oxidation. This targeted tuning of reactivity is a cornerstone of designing catalysts for specific transformations. derpharmachemica.comacs.org

While direct catalytic applications of this compound complexes are an emerging area, the broader class of aminophenol and nitrophenol complexes has been successfully used. For example, various copper(II) and cobalt(II) complexes have been employed as catalysts for the reduction of toxic nitrophenols, such as 4-nitrophenol (B140041), to valuable aminophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov

Table 1: Selected Homogeneous Metal Complex Catalysts for 4-Nitrophenol Reduction

| Catalyst | Ligand Type | Reducing Agent | Conversion (%) | Time (min) | Source(s) |

| Copper(II) Complex | N,N′-bis(salicylidene)-o-phenylenediamine | NaBH₄ | 97.5 | - | nih.gov |

| Copper(II) Complex | N′-salicylidene-2-aminothiazole | NaBH₄ | 95.2 | - | nih.gov |

| Copper(II) Complex | N′-salicylidene-2-aminophenol | NaBH₄ | 90.8 | - | nih.gov |

| Cobalt(II) Complex | Sulfamethoxazole derivative | NaBH₄ | ~100 | 90 |

Heterogeneous Catalysis

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, catalysts can be immobilized on solid supports, creating heterogeneous catalysts. um.edu.mt While the catalyst is in a different phase from the reactants, it retains its chemical activity. Metal complexes of this compound could be anchored to supports like polymers, silica, or magnetite nanoparticles. This approach combines the tunable reactivity of the molecular complex with the practical advantages of a solid catalyst. nih.govmdpi.com

The field of heterogeneous catalysis for nitrophenol reduction is well-established, often utilizing metal nanoparticles supported on various materials. mdpi.comnih.gov These systems provide a model for how this compound complexes could be deployed. For instance, platinum nanoparticles supported on cobalt-aluminum layered double hydroxides (Co-Al LDH) have shown exceptional efficiency and stability in the reduction of 4-nitrophenol to 4-aminophenol (B1666318) over multiple cycles. mdpi.com The mechanism involves the adsorption of both the nitrophenolate and the borohydride reducing agent onto the catalyst surface, where the metal active sites facilitate the transfer of hydride and subsequent reduction of the nitro group. mdpi.com A complex of this compound, if heterogenized, could operate via a similar principle, with the added benefit of tailored electronic properties.

Table 2: Comparison of Heterogeneous Catalysts in 4-Nitrophenol Reduction

| Catalyst | Support Material | Metal | Apparent Rate Constant (k_app) (s⁻¹) | Recyclability (after 5 cycles) | Source(s) |

| Pt@Co-Al LDH | Co-Al Layered Double Hydroxide | Platinum | 1.1 x 10⁻² | 94.8% activity retained | mdpi.com |

| AgNPs-PDA@Fe₃O₄ | Polydopamine-Magnetite | Silver | - | High | nih.gov |

| AuNPs-PDA@Fe₃O₄ | Polydopamine-Magnetite | Gold | - | Lower than Ag-based | nih.gov |

| PS-PVIm-AgNPs | Crosslinked poly(styrene)-co-poly(N-vinyl imidazole) | Silver | - | - | nih.gov |

Role in Biomimetic Systems

Biomimetic chemistry draws inspiration from biological systems, particularly enzymes, to design and synthesize functional molecules that mimic natural processes. Metalloenzymes, which feature a metal ion in their active site, perform a vast array of crucial chemical reactions with high efficiency and selectivity. By creating smaller, synthetic metal complexes that model these active sites, chemists can gain fundamental insights into enzymatic mechanisms and develop novel catalysts. princeton.edursc.org

Complexes derived from this compound and related aminophenol ligands are excellent candidates for biomimetic studies due to their ability to replicate the coordination environments found in several classes of metalloenzymes. derpharmachemica.comderpharmachemica.com They have been particularly valuable in modeling the active sites of copper-containing enzymes like catecholase and galactose oxidase, as well as iron-containing dioxygenases. derpharmachemica.com

A key area of research is modeling the function of 2-aminophenol (B121084) dioxygenases, enzymes that catalyze the oxidative cleavage of the aromatic ring of aminophenols. A study by Tapan K. Paine and coworkers utilized a series of iron(II) complexes with different substituted 2-aminophenolate ligands to probe the mechanism of this reaction. acs.org The series included ligands with electron-donating methyl groups, a simple aminophenolate, and the strongly electron-withdrawing 2-amino-4-nitrophenolate. The reactivity of these biomimetic complexes with molecular oxygen was systematically investigated. acs.org

The results showed that the electronic nature of the substituent on the aminophenolate ring dictates the reaction outcome. Complexes with electron-donating groups reacted with O₂ to yield products from the C-C bond cleavage of the aromatic ring, successfully mimicking the dioxygenase activity. In stark contrast, the iron(II) complex of 2-amino-4-nitrophenolate, [(6-Me₃-TPA)FeII(4-NO₂-HAP)]⁺, showed no reaction with dioxygen under the same conditions. This finding highlights the critical role of ligand electronics in tuning the reactivity of the metal center for oxygen activation, a fundamental process in many biological systems. acs.orgnih.gov

Table 3: Reactivity of Biomimetic Iron(II)-Aminophenolate Complexes with Dioxygen

| Complex Substituent on Aminophenolate Ring | Electronic Effect | Reactivity with O₂ | Major Product Type | Source(s) |

| 4-Nitro | Strong Electron-Withdrawing | No reaction | - | acs.org |

| Unsubstituted | Neutral | Auto-oxidation of ligand | 2-Amino-3H-phenoxazin-3-one | acs.org |

| 3-Methyl | Electron-Donating | C-C bond cleavage | Ring-cleaved product | acs.org |

| 4-Methyl | Electron-Donating | C-C bond cleavage | Ring-cleaved product | acs.org |

| 5-Methyl | Electron-Donating | C-C bond cleavage | Ring-cleaved product | acs.org |

| 4-tert-Butyl | Electron-Donating | C-C bond cleavage | Ring-cleaved product | acs.org |

This systematic approach, using ligands like this compound and its analogs, is invaluable for dissecting complex enzymatic mechanisms. By isolating the effects of specific structural or electronic features, researchers can better understand how nature achieves its remarkable catalytic feats and apply these principles to the design of new, efficient synthetic catalysts. rsc.org

Theoretical and Computational Investigations of 2 Aminomethyl 4 Nitrophenol

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. hakon-art.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. hakon-art.comresearchgate.net

The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. rjpn.orgmaterialsciencejournal.org For nitrophenol derivatives, the HOMO is typically localized over the phenyl ring and the electron-donating groups, whereas the LUMO is often centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation. nih.gov

Theoretical studies on related nitrophenol compounds, calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G level, provide insight into the expected electronic characteristics of 2-(Aminomethyl)-4-nitrophenol. researchgate.net The presence of both an electron-donating aminomethyl group and a hydroxyl group, along with the electron-withdrawing nitro group, significantly influences the energies of these frontier orbitals.

Table 1: Frontier Molecular Orbital Properties of Related Phenolic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitrophenol imist.ma | -7.2270 | -2.8674 | 4.3596 |

| p-Aminophenol imist.ma | -5.5157 | 0.4110 | 5.9267 |

| 2-Nitrophenol (B165410) rjpn.org | - | - | - |

| Phenol (B47542) rjpn.org | - | - | 6.0031 |

Note: Data is for related compounds and provides a basis for understanding the electronic properties of this compound. Calculations were performed using the B3LYP method with varying basis sets.

The energy gap for p-nitrophenol (4.3596 eV) is notably lower than that of p-aminophenol (5.9267 eV), indicating that the nitro group makes the molecule more reactive. imist.ma It is expected that this compound would exhibit a relatively small energy gap due to the combined effects of its substituent groups, rendering it a reactive species.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting a wide range of molecular properties. hakon-art.com Methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) have proven effective in accurately modeling the geometry, vibrational frequencies, and electronic properties of nitroaromatic compounds. materialsciencejournal.orgaksaray.edu.trnih.gov These calculations are performed on an isolated molecule in the gaseous phase, providing a theoretical baseline for its intrinsic properties. aksaray.edu.tr

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.govresearchgate.net For this compound, this involves calculating key bond lengths, bond angles, and dihedral (torsion) angles. Theoretical calculations for similar molecules have shown excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational methods. nih.govaksaray.edu.tr

In a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophen-yl)-4H-pyran-3-carboxylate, DFT calculations showed that the C-N bond length of the nitro group (1.4779 Å) is longer than that of an amino group (1.362 Å), which is attributed to the strong resonance effect of the nitro group with the aromatic ring. materialsciencejournal.org Conformational analysis is also crucial for flexible molecules like this compound, as rotation around single bonds (e.g., the C-C bond of the aminomethyl group) can lead to different stable conformers with varying energies. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netmdpi.com The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (low electron density), which are favorable for nucleophilic attack. mdpi.comyoutube.com Green and yellow areas represent regions of near-zero potential.

For nitroaromatic compounds, the MEP map typically shows a significant negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and those on the amino group, exhibit a positive potential (blue), identifying them as sites for nucleophilic interactions and hydrogen bonding. mdpi.com The MEP analysis helps in understanding intermolecular interactions and reactive sites. researchgate.netwolfram.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. hakon-art.comrasayanjournal.co.in Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO). hakon-art.com

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO). hakon-art.com

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I-A)/2). Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. rjpn.orgimist.ma

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating higher reactivity.

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I+A)/2).

Electrophilicity Index (ω) : A measure of the energy stabilization when a molecule accepts electrons from the environment (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). A high electrophilicity index points to a good electrophile. imist.maarxiv.org

Studies on p-nitrophenol show it has a higher electrophilicity index (ω = 3.064 eV) compared to p-aminophenol (ω = 0.8857 eV), indicating its greater reactivity towards nucleophiles. imist.ma Given its structure, this compound is expected to be a strong electrophile.

Table 2: Calculated Global Reactivity Descriptors for Related Phenolic Compounds

| Parameter | p-Nitrophenol imist.ma | p-Aminophenol imist.ma |

|---|---|---|

| Ionization Potential (I) (eV) | 7.2270 | 5.5157 |

| Electron Affinity (A) (eV) | 2.8674 | -0.4110 |

| Chemical Hardness (η) (eV) | 2.1798 | 2.9633 |

| Electronegativity (χ) (eV) | 5.0472 | 2.5523 |

Note: Calculations performed using the B3LYP/6-311G(d,p) method.

Reaction Mechanism Simulations and Transition State Theory

Theoretical studies of such reactions involve mapping the potential energy surface to locate the minimum energy path from reactants to products. Transition state theory is then used to calculate the reaction rate. These simulations can elucidate the role of catalysts, solvents, and substituent groups on the reaction mechanism. nsf.gov For example, theoretical calculations can model the adsorption of the nitrophenol onto a catalyst surface and the subsequent steps of hydrogenation.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, C-H···π Interactions)

The functional groups on this compound—hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂)—enable a variety of strong intermolecular interactions, which dictate its physical properties and crystal packing.

Hydrogen Bonding: The most significant of these interactions is hydrogen bonding. harvard.edu The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. actachemscand.org In nitrophenols, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible. actachemscand.orgnih.gov For instance, 2-nitrophenol is known to form a strong intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen of the adjacent nitro group. actachemscand.orgresearchgate.net In this compound, similar intramolecular hydrogen bonding could occur between the aminomethyl group and the hydroxyl group, or intermolecular hydrogen bonds could dominate, linking molecules into chains or more complex networks in the solid state. researchgate.net

C-H···π Interactions: In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions can also play a role in stabilizing the crystal structure. These occur when a C-H bond points towards the electron-rich π-system of the benzene ring of a neighboring molecule. The analysis of π-π stacking interactions between aromatic rings is also important for understanding the packing of such molecules in condensed phases. nih.gov

Solvent Effects on Molecular Properties and Reactivity of this compound

Computational studies on related nitrophenol derivatives have shown that the dipole moments and polarizabilities are enhanced with an increase in the polarity of the solvent. This is attributed to the fact that polar solvents can stabilize charge separation within the molecule, leading to a greater distortion of the electron cloud. For instance, a computational analysis of Schiff bases derived from nitrophenols revealed a clear trend of increasing dipole moment and polarizability in solvents ranging from the nonpolar hexane to the highly polar methanol. This suggests that in more polar environments, this compound would exhibit a larger dipole moment, potentially influencing its solubility and its interaction with other polar molecules.

The following table, based on a computational study of a related 4-nitroaniline derivative, illustrates the typical effect of solvent polarity on the calculated dipole moment (µ) and mean polarizability (α).

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) [D] | Mean Polarizability (α) [a.u.] |

| Gas Phase | 1.00 | 7.85 | 118.4 |

| Tetrahydrofuran | 7.58 | 10.12 | 125.7 |

| Ethanol (B145695) | 24.55 | 10.78 | 127.4 |

Data is for N,N-dimethyl-4-nitroaniline, a structurally related compound, and is intended to show the general trend of solvent effects.

Furthermore, the reactivity of nitrophenols can be significantly modulated by the solvent. Time-dependent density functional theory (TD-DFT) calculations on various nitrophenols have indicated that while for many nitrophenols the solvent effects on their electronic structure are minimal, for some, like 2,4-dinitrophenol (B41442), a dramatically increased reactivity is observed in an organic solvent like 2-propanol compared to water. This enhanced reactivity is attributed to strong interactions between the solvent molecules and the nitro group in the excited state. Given the presence of a nitro group in this compound, it is plausible that its photochemical reactivity could also be solvent-dependent.

Solvatochromism, the change in the color of a solution as the solvent is changed, is another important phenomenon. The absorption spectra of nitrophenols are known to be sensitive to the solvent environment. Generally, a red shift (bathochromic shift) in the absorption maximum is observed with increasing solvent polarity, which is indicative of a more polar excited state compared to the ground state. For 4-nitrophenol (B140041), the deprotonated form, 4-nitrophenolate (B89219), shows a distinct yellow color due to an absorption maximum around 405 nm in alkaline solutions. The position of this absorption band can be influenced by the solvent.

The table below presents theoretical data for a related nitrophenol derivative, showing the calculated maximum absorption wavelength (λmax) in different solvents.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane | 1.88 | 350 |

| Dichloromethane | 8.93 | 365 |

| Ethanol | 24.55 | 375 |

| Acetonitrile | 37.50 | 378 |

| Methanol | 32.70 | 380 |

Data is for a Schiff base derivative of 4-nitrophenol and serves to illustrate the expected solvatochromic shifts.

Advanced Applications of 2 Aminomethyl 4 Nitrophenol in Research and Technology

Catalysis and Industrial Chemical Transformations

In the realm of chemical synthesis, efficiency, selectivity, and sustainability are paramount. The principles of green chemistry guide the development of novel catalysts and synthetic pathways. Compounds like 2-(aminomethyl)-4-nitrophenol and its parent structures are pivotal in this context, particularly in the transformation of nitroaromatic compounds and in the design of sophisticated catalytic systems.

Reduction of Nitroaromatic Compounds

The reduction of nitroaromatic compounds is a fundamental transformation in organic chemistry, yielding valuable aminoaromatics that are precursors for dyes, pharmaceuticals, and polymers. jsynthchem.comjsynthchem.combeilstein-journals.org The conversion of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a widely adopted model reaction to evaluate the efficiency of new catalytic systems due to its simple, time-based monitoring via UV-Vis spectrophotometry. mdpi.comresearchgate.net

Various heterogeneous catalysts have been developed for this reduction, typically employing a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comchemijournal.com Research has shown that noble metal nanoparticles, such as platinum (Pt) and palladium (Pd), supported on materials like cobalt-aluminum layered double hydroxides (Co-Al LDH) or reduced graphene oxide (RGO), exhibit remarkable catalytic activity. rsc.orgmdpi.com For instance, a Pd@NixB–SiO₂/RGO nanocomposite demonstrated a high catalytic performance, completing the reduction of 4-NP in just 120 seconds, attributed to an enhanced hydrogen spillover effect. rsc.org

The proposed mechanism involves the adsorption of both borohydride (BH₄⁻) and nitrophenolate ions onto the catalyst surface. mdpi.com The catalyst facilitates the transfer of hydrogen from the reducing agent to the nitro group, proceeding through intermediates like 4-nitrosophenol and 4-hydroxylaminophenol before yielding the final 4-aminophenol product. researchgate.net Non-noble metal-based catalysts, such as copper ferrites (CuFe₅O₈), have also been developed as cost-effective and reusable alternatives, achieving nearly 100% conversion of 4-NP within minutes. mdpi.com

| Catalyst System | Support/Matrix | Reducing Agent | Key Finding/Efficiency | Reference |

|---|---|---|---|---|

| Pt Nanoparticles | Co-Al LDH Nanosheets | NaBH₄ | High-performance catalytic reduction of 4-NP to 4-AP. | mdpi.com |

| Pd@NiₓB–SiO₂ | Reduced Graphene Oxide (RGO) | H₂ (via spillover) | Complete 4-NP reduction in 120 seconds due to enhanced hydrogen spillover. | rsc.org |

| Copper Ferrite (CuFe₅O₈) | None (nanoparticles) | NaBH₄ | ~100% 4-NP conversion in under 9 minutes; reusable for 5 cycles. | mdpi.com |

| Fe₂O₃-Cu₂O-TiO₂ | Nanocomposite | NaBH₄ | Effective and magnetically recoverable catalyst for 4-NP reduction. | chemijournal.com |

Applications in Organic Synthesis (e.g., as Intermediates)

The reduction product of 4-nitrophenol, 4-aminophenol, is a crucial intermediate for manufacturing analgesic and antipyretic drugs, corrosion inhibitors, and photographic developers. mdpi.commdpi.com More broadly, aminophenol derivatives are valuable precursors in heterocyclic chemistry. For example, 2-amino-4-nitrophenol (B125904) serves as a starting material for the synthesis of complex molecules like 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine. researchgate.net The presence of ortho-amino and hydroxyl groups allows for cyclization reactions with bifunctional reagents to form these multi-membered rings.

Similarly, this compound, with its distinct aminomethyl and hydroxyl functionalities, is a versatile intermediate. These groups can undergo selective reactions; the primary amine can form amides, imines, or be used in N-alkylation, while the phenolic hydroxyl can participate in etherification or esterification. This bifunctionality makes it a prime candidate for constructing complex molecular scaffolds, including ligands for coordination chemistry and precursors for pharmacologically active compounds. Nitrostyrenes, which are related structures, are also recognized as powerful intermediates for building biologically active scaffolds like chromans, coumarins, and benzofurans. rsc.org

Role in Catalyst Design and Support Functionalization

The design of advanced heterogeneous catalysts often involves the functionalization of inert supports to anchor catalytically active metal nanoparticles. This strategy prevents particle aggregation, enhances stability, and allows for easy recovery and reuse of the catalyst. Molecules possessing functional groups capable of coordinating with metal ions, such as amines and phenols, are ideal for this purpose.

This compound is well-suited for such applications. The aminomethyl and hydroxyl groups can act as bidentate or monodentate ligands to chelate metal precursors onto a support material like silica (SiO₂), magnetite (Fe₃O₄), or graphene oxide. After anchoring, a subsequent reduction step converts the metal ions into catalytically active nanoparticles. This covalent grafting ensures a strong interaction between the metal and the support, minimizing leaching and maintaining high catalytic activity over multiple cycles. Polydopamine, a polymer rich in catechol groups (structurally similar to the aminophenol moiety), has been successfully used to coat magnetite nanoparticles, which then serve as a support for copper, silver, and gold nanoparticles in the reduction of nitrophenols. nih.gov This demonstrates the viability of using phenol- and amine-rich surface modifiers in catalyst fabrication.

Sensing and Detection Methodologies

The detection and quantification of nitroaromatic compounds are of significant environmental importance, as many are classified as priority pollutants. rsc.orgnih.gov The distinct electronic properties of the nitrophenol structure have been exploited to develop a range of sensitive and selective analytical methods.

Electrochemical Sensor Development

Electrochemical methods offer a rapid, cost-effective, and highly sensitive means for detecting electroactive species like 4-nitrophenol. nih.gov Sensor development typically involves modifying a working electrode, such as a glassy carbon electrode (GCE), with materials that enhance electrocatalytic activity and promote the accumulation of the analyte at the electrode surface. nih.gov

A variety of nanomaterials have been used for this purpose. For example, a composite of pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) was used to modify a GCE, resulting in a sensor with high sensitivity for 4-NP detection. nih.gov Metal-organic frameworks (MOFs) have also been employed, offering a dual-mode sensing capability. Cerium-based MOFs have been shown to catalyze the irreversible electrochemical reduction of 4-NP to 4-hydroxylamine phenol (B47542), providing a clear and quantifiable signal with detection limits in the sub-micromolar range. rsc.org Other modifications include the use of cyclodextrin-decorated gold nanoparticles on mesoporous carbon and platinum nanoparticles embedded in polymer-carbon black composites. nih.govrsc.org

While this compound itself is not typically the analyte, its structure suggests potential use as a recognition element in sensor design. The aminomethyl and phenol groups can act as a chelating site for metal ions, allowing it to be immobilized on an electrode surface to create a sensor for detecting specific cations.

| Electrode Modification Material | Analyte | Detection Method | Linear Range(s) (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|---|

| Pyridine diketopyrrolopyrrole-graphene oxide (PDPP–GO) | 4-Nitrophenol | Cyclic Voltammetry | 0.5–50 and 50–163 | 0.10 | nih.gov |

| Pt NPs-embedded PPy-CB@ZnO Nanocomposites | 4-Nitrophenol | Differential Pulse Voltammetry | 1.5–40.5 | 1.25 | nih.gov |

| Cerium-based Metal-Organic Framework (Ce-MOF-1) | 4-Nitrophenol | Electrochemical Reduction | Not Specified | 0.36 | rsc.org |

| AcSCD-AuNPs on Mesoporous Carbon | p-Nitrophenol | Differential Pulse Voltammetry | 0.1–10 and 10–350 | Not specified in μM | rsc.org |

Spectrophotometric and Fluorescent Probes

Spectrophotometry is a cornerstone technique for the analysis of nitrophenols. 4-Nitrophenol is itself a spectrophotometric standard reference material used in clinical enzymology, particularly for calibrating assays for alkaline phosphatase activity. nih.gov Its phenolate (B1203915) form exhibits a strong molar absorptivity at approximately 401 nm, making it easily quantifiable. nih.gov

Fluorescence-based detection offers even higher sensitivity. While 4-nitrophenol itself is not strongly fluorescent, its presence can be detected by its ability to quench the fluorescence of other molecules. nih.gov This principle is used to detect organophosphate pesticides that hydrolyze to produce 4-nitrophenol. The enzymatic hydrolysis releases 4-nitrophenol, which then quenches the fluorescence of a reporter dye, such as a coumarin derivative. The decrease in fluorescence intensity is proportional to the concentration of the parent organophosphate. nih.gov

Furthermore, cerium-based MOFs have been designed as dual-mode sensors that exhibit fluorescence. The fluorescence of these MOFs is significantly quenched in the presence of 4-NP due to competitive light absorption and photoelectron transfer mechanisms. This allows for sensitive detection with limits as low as 0.78 μM. rsc.org The inherent chromophore of the 4-nitrophenol structure is central to these spectrophotometric and fluorescence-quenching-based detection methodologies.

Design of Colorimetric Sensors

The inherent chromophoric properties of the nitrophenol group make this compound a molecule of interest for the development of colorimetric sensors. Colorimetric sensors rely on a change in color, detectable by the naked eye or through spectrophotometry, to signal the presence of a specific analyte. The functional groups on this compound—the hydroxyl, aminomethyl, and nitro groups—provide multiple sites for interaction with target molecules, which can induce a color change.

Research in this area often focuses on the broader category of nitrophenols as targets for detection due to their status as environmental pollutants. researchgate.netnih.govmdpi.com For instance, various materials, including inverse opal polymeric photonic crystals and nanomaterials, have been designed to detect p-nitrophenol, where the sensing mechanism relies on interactions that cause a shift in the material's optical properties, resulting in a visible color change. mdpi.comresearchgate.net While direct applications using this compound as the sensor molecule are not extensively detailed, its structure suggests potential for similar utility. The amino group, in particular, offers a reactive site for functionalization, allowing the molecule to be tethered to other platforms or modified to enhance its selectivity and sensitivity towards specific ions or molecules.

Materials Science and Supramolecular Assemblies

The field of materials science leverages the unique properties of molecules to create novel materials with specific functions. Supramolecular chemistry, which focuses on non-covalent interactions, is key to this endeavor. mdpi.com

The incorporation of functional molecules like this compound into polymer matrices can impart new properties to the resulting material. The aminomethyl group provides a reactive handle that can be used to graft the molecule onto a polymer backbone or to act as a monomer in a polymerization reaction. This integration can be used to create functionalized polymers for various applications, such as adsorbents for specific pollutants or materials with unique optical properties.

For example, research on related compounds has shown that amino-functionalized polymers can be synthesized for applications like the extraction of nitroimidazoles. nih.gov Similarly, molecularly imprinted polymers (MIPs) have been developed for the selective recognition of 4-nitrophenol. polympart.comnih.gov In these systems, the functional groups of the target molecule (or a similar template) interact with the polymer matrix, creating specific binding sites. The structure of this compound, with its hydrogen-bonding capabilities and potential for covalent linkage, makes it a candidate for integration into such advanced polymeric systems.

Host-guest chemistry involves the formation of complexes where one molecule (the host) encloses another (the guest), held together by non-covalent forces. mdpi.comnih.gov This principle is fundamental to molecular recognition, where a host molecule is designed to selectively bind a specific guest. supramolecularevans.com

The aromatic ring and functional groups of this compound allow it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are crucial for forming stable host-guest complexes. While specific studies detailing this compound as either a host or guest are limited, research on similar nitrophenol derivatives demonstrates this potential. For example, 4-nitrophenol has been shown to form supramolecular assemblies with host molecules like tetramethylcucurbit harvard.eduuril, driven by a combination of hydrogen bonding and C-H...π interactions. nih.gov Likewise, 2,4-dinitrophenol (B41442) can form an inclusion complex with β-cyclodextrin. nih.gov These examples suggest that this compound could similarly act as a guest molecule within the cavities of macrocyclic hosts.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. harvard.edunih.govuoc.gr This bottom-up approach is a powerful tool for creating complex nanostructured materials. The specific arrangement of functional groups in this compound can direct its self-assembly into defined architectures. The interplay of hydrogen bonding from the hydroxyl and amino groups, along with π-π stacking of the nitro-aromatic rings, could lead to the formation of one-dimensional nanofibers, two-dimensional sheets, or other complex nanostructures. northwestern.edu

The resulting nanostructured materials could exhibit unique collective properties that differ from the individual molecules, with potential applications in electronics, catalysis, and sensing. While the self-assembly of this specific molecule is not widely reported, the principles governing the self-assembly of similar small organic molecules are well-established. northwestern.eduresearchgate.net

Biochemical Research Tools and Probes (Non-Clinical Focus)

Small molecules are indispensable tools in biochemical research, serving as probes to investigate biological processes, enzyme functions, and cellular pathways. nih.gov

In vitro enzyme assays are fundamental for studying enzyme kinetics and for screening potential drug candidates. Nitrophenol-containing compounds are frequently used in these assays. For example, p-nitrophenyl phosphate (pNPP) is a common chromogenic substrate for phosphatases. The enzymatic cleavage of the phosphate group releases p-nitrophenol, a yellow-colored compound whose concentration can be easily quantified by measuring absorbance at around 400 nm. researchgate.netmdpi.com

While this compound itself is not a standard enzyme substrate, its structure could be modified to serve as one. For instance, attaching a substrate group (like phosphate or a sugar moiety) to the phenolic hydroxyl group could create a novel chromogenic substrate. Upon enzymatic cleavage, the release of this compound would generate a colorimetric signal.

Furthermore, the molecule could be investigated as a potential enzyme inhibitor. Its structure, resembling a substituted aminophenol, could allow it to bind to the active site of certain enzymes. For example, p-nitrophenol hydroxylation is a known process involving cytochrome P450 enzymes, and various compounds are studied for their inhibitory effects on this process. nih.gov The unique substitution pattern of this compound could confer selectivity for specific enzyme targets, making it a useful tool for in vitro biochemical studies.

Use in Biological Sensing Systems (Non-Human)

The compound this compound and its structural analogs, particularly derivatives of 2-amino-4-nitrophenol, have emerged as versatile platforms in the development of chemosensors for non-human biological sensing applications. The strategic positioning of the aminomethyl (or amino) and hydroxyl groups on the nitrophenol backbone allows for the synthesis of Schiff bases and other derivatives that exhibit selective interactions with various analytes, leading to detectable changes in their optical or electrochemical properties. Research in this area primarily focuses on the detection of biologically significant metal ions, which play crucial roles in various physiological and pathological processes in non-human organisms and ecosystems.

Derivatives of the 2-aminophenol (B121084) scaffold are particularly valuable in the design of colorimetric and fluorescent sensors. The formation of Schiff bases through the condensation of the amino group with an aldehyde introduces an imine (-C=N-) linkage, which, in conjunction with the phenolic hydroxyl group, creates an effective chelation site for metal ions. This interaction often perturbs the electronic structure of the molecule, resulting in a measurable signal.

For instance, Schiff bases derived from 2-aminophenol have been synthesized and successfully employed for the detection of biologically relevant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). rsc.org The binding of these ions to the Schiff base ligands leads to a redshift in the absorption maxima, indicating the formation of metal-ligand complexes. rsc.org Such interactions are often reversible, for example, the metal complexes of some 2-aminophenol Schiff bases can be reversed in the presence of a strong chelating agent like EDTA. rsc.org The sensing mechanism is typically attributed to a metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer. rsc.org

Furthermore, novel Schiff base sensors have demonstrated high selectivity and sensitivity for other metal ions like silver (Ag⁺) and iron (Fe³⁺), with detectable changes in their fluorescence spectra upon binding. researchgate.netnih.gov The formation of complexes with these ions can lead to significant fluorescence quenching or enhancement, allowing for quantitative detection. The limit of detection for such sensors can reach the micromolar and even nanomolar range, highlighting their potential for sensitive analytical applications. researchgate.netnih.gov

The research findings on the use of 2-aminophenol-derived Schiff bases in metal ion sensing are summarized in the table below.

| Sensor (Schiff Base Derivative of 2-Aminophenol) | Analyte | Detection Method | Key Findings | Limit of Detection (LOD) |

| 2-((2-hydroxybenzylidene)amino)phenol (MJ₁) | Cu²⁺, Zn²⁺ | UV-vis Spectroscopy, Electrochemical Studies | Redshift in absorption maxima upon binding. Reversible complexation with EDTA. rsc.org | Not Specified |

| 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ₂) | Cu²⁺, Zn²⁺, Ni²⁺ | UV-vis Spectroscopy, Electrochemical Studies | Redshift in absorption maxima upon binding. rsc.org | Not Specified |

| Novel Schiff Base Sensor (SBS) | Ag⁺, Fe³⁺ | Fluorescence Spectroscopy | High selectivity and sensitivity with notable changes in fluorescence spectra upon binding. researchgate.netnih.gov | Ag⁺: 0.026 µM, Fe³⁺: 0.024 µM researchgate.net |

| (E)-4-((E)-(2-hydroxy-3-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Cu²⁺ | Colorimetric and Fluorescent Sensing | Selective "turn-on" fluorescent response to Cu²⁺. | 1.82 x 10⁻⁷ M |

| N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide | Zn²⁺ | Ratiometric Fluorescent Sensing | Ratiometric detection of Zn²⁺ with high selectivity. | 2.5 x 10⁻⁸ M |

These studies underscore the utility of the 2-aminophenol structural motif, and by extension, this compound, as a foundational component in the design of sensitive and selective chemosensors for important biological analytes in non-human systems. The ease of synthesis and the tunability of their electronic and steric properties make them attractive candidates for the development of advanced sensing technologies.

Environmental Research and Remediation Strategies Involving 2 Aminomethyl 4 Nitrophenol

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical dictate its movement, transformation, and persistence in various environmental compartments. cdc.govnih.gov For nitrophenolic compounds, key characteristics influencing their environmental behavior include water solubility, vapor pressure, and susceptibility to degradation processes. cdc.govnih.gov

Atmospheric Transformation Processes

Once released into the atmosphere, nitrophenolic compounds are subject to several transformation processes that determine their atmospheric lifetime. cdc.govnih.gov These processes include reactions with photochemically generated oxidants and direct photolysis. noaa.gov

Key atmospheric transformation pathways for nitrophenols include:

Reaction with Hydroxyl Radicals (•OH): This is a primary degradation pathway for many organic compounds in the troposphere. rsc.org The reaction with •OH radicals is considered the most significant atmospheric sink for nitrophenols. researchgate.net Studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) indicate that 2-nitrophenol reacts slightly faster with the hydroxyl radical than 4-nitrophenol. researchgate.netacs.org The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.govnih.gov

Reaction with Nitrate (B79036) Radicals (•NO₃): During nighttime, in the absence of sunlight, reactions with nitrate radicals can become a significant removal process for some atmospheric pollutants. acs.org

Direct Photolysis: Some nitrophenols can absorb sunlight and undergo direct degradation. noaa.govunito.it For instance, 4-nitrophenol undergoes photolysis at a higher rate than 2-nitrophenol, which could be a significant removal pathway under summer conditions. unito.it

The relative importance of these processes for related nitrophenols in the atmospheric aqueous phase has been ranked as follows: Reaction with •OH > Reaction with •NO₃ > Direct photolysis. researchgate.net The aminomethyl group in 2-(Aminomethyl)-4-nitrophenol, being an electron-donating group, may activate the aromatic ring, potentially increasing its reactivity towards atmospheric oxidants compared to unsubstituted nitrophenols.

Table 1: Atmospheric Transformation Processes for Related Nitrophenols

| Process | Key Reactant | Relative Importance | Notes on Related Nitrophenols |

|---|---|---|---|

| Hydroxyl Radical Reaction | •OH | High | The most significant atmospheric removal process. 2-Nitrophenol reacts slightly faster than 4-nitrophenol. researchgate.netacs.org |

| Nitrate Radical Reaction | •NO₃ | Moderate | Primarily a nighttime degradation pathway. acs.org |

| Direct Photolysis | Sunlight (hν) | Variable | Can be a significant removal pathway for 4-nitrophenol, which photolyzes faster than 2-nitrophenol. unito.it |

Aquatic and Soil Degradation Pathways

In aquatic and soil environments, the fate of nitrophenolic compounds is largely governed by microbial degradation (biodegradation). cdc.gov The structure of this compound, containing both a nitro group and an aminomethyl group, suggests it could be susceptible to various microbial catabolic pathways.